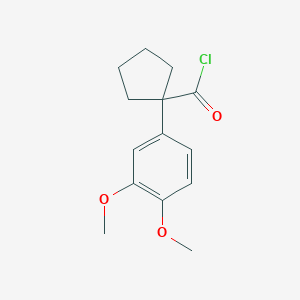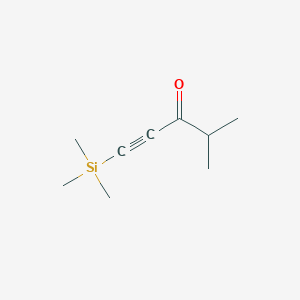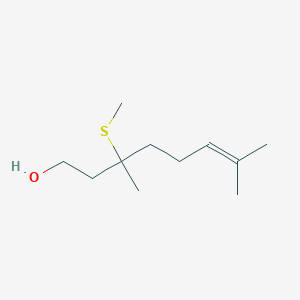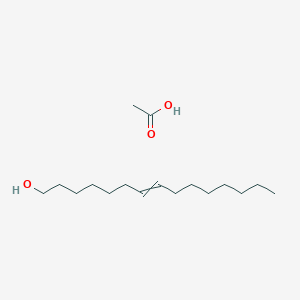
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core This compound is characterized by its unique structure, which includes a diiodide counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide typically involves the alkylation of a pyridine derivative. One common method is the reaction of 1-methylpyridinium with diethylmethylamine in the presence of an alkylating agent such as methyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the optimization of reaction conditions to maximize yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the diiodide counterion.
Oxidation and Reduction: The pyridinium core can undergo redox reactions, which are of interest in electrochemical studies.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in polar solvents under mild conditions.
Redox Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield various substituted pyridinium compounds, while redox reactions can lead to the formation of reduced or oxidized pyridinium derivatives.
Scientific Research Applications
2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound’s quaternary ammonium structure makes it useful in studies involving cell membranes and ion channels.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-((Diethylmethylammonio)methyl)-1-methylpyridinium diiodide exerts its effects involves its interaction with molecular targets such as cell membranes and ion channels. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, affecting membrane permeability and ion transport. This interaction can influence various cellular processes and is of interest in both biological and chemical research.
Properties
CAS No. |
51943-29-4 |
|---|---|
Molecular Formula |
C12H22I2N2 |
Molecular Weight |
448.13 g/mol |
IUPAC Name |
diethyl-methyl-[(1-methylpyridin-1-ium-2-yl)methyl]azanium;diiodide |
InChI |
InChI=1S/C12H22N2.2HI/c1-5-14(4,6-2)11-12-9-7-8-10-13(12)3;;/h7-10H,5-6,11H2,1-4H3;2*1H/q+2;;/p-2 |
InChI Key |
SFFSJSHTQZPTMF-UHFFFAOYSA-L |
Canonical SMILES |
CC[N+](C)(CC)CC1=CC=CC=[N+]1C.[I-].[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


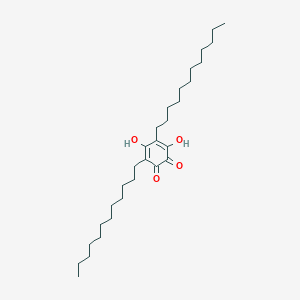
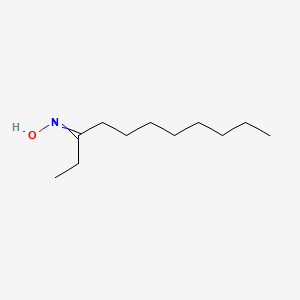
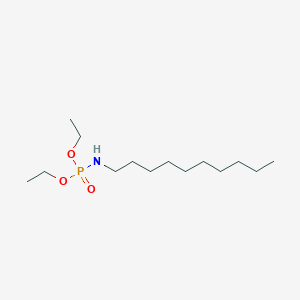
![[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid](/img/structure/B14651156.png)
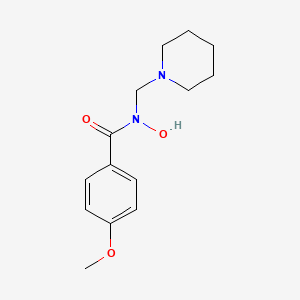
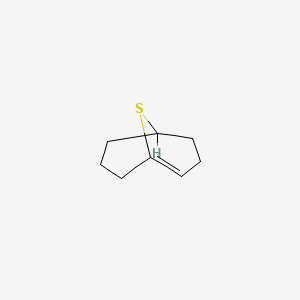
![2-{[(4-Methylanilino)methyl]imino}-3-phenyl-1,3-thiazolidin-4-one](/img/structure/B14651169.png)
![1-Chloro-4-[(2-chloro-2-methylpropyl)sulfanyl]benzene](/img/structure/B14651172.png)
